molecular formula C25H27NO B173295 Ethanamine, 2-(4-(1,2-diphenyl-1-propenyl)phenoxy)-N,N-dimethyl-, (Z)- CAS No. 15917-50-7

Ethanamine, 2-(4-(1,2-diphenyl-1-propenyl)phenoxy)-N,N-dimethyl-, (Z)-

Cat. No. B173295
CAS RN: 15917-50-7
M. Wt: 357.5 g/mol
InChI Key: YBZBQYHSLRTDHL-QQTULTPQSA-N
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Description

“Ethanamine, 2-(4-(1,2-diphenyl-1-propenyl)phenoxy)-N,N-dimethyl-, (Z)-” is a chemical compound with the CAS Number 197251-11-9 . It has a molecular formula of C25H27NO and a molecular weight of 357.488 .


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C25H27NO . It contains 25 carbon atoms, 27 hydrogen atoms, and 1 nitrogen and oxygen atom each. The exact spatial arrangement of these atoms would be determined by the compound’s specific stereochemistry.

properties

IUPAC Name

2-[4-[(Z)-1,2-diphenylprop-1-enyl]phenoxy]-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO/c1-20(21-10-6-4-7-11-21)25(22-12-8-5-9-13-22)23-14-16-24(17-15-23)27-19-18-26(2)3/h4-17H,18-19H2,1-3H3/b25-20-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZBQYHSLRTDHL-QQTULTPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanamine, 2-(4-(1,2-diphenyl-1-propenyl)phenoxy)-N,N-dimethyl-, (Z)-

CAS RN

15917-50-7
Record name Desethyl methyl tamoxifen, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015917507
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DESETHYL METHYL TAMOXIFEN, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D8W3B5C6R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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